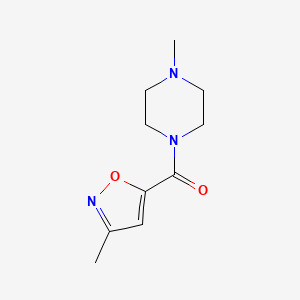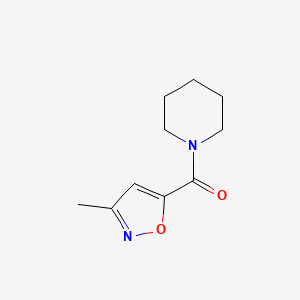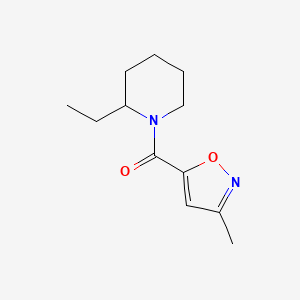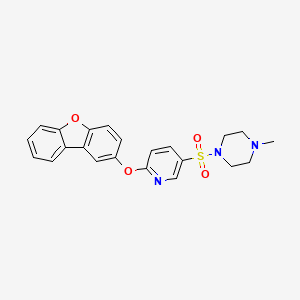
N-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxamide, also known as DMMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. DMMPA is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
N-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxamide binds to the benzodiazepine site of the GABA-A receptor, which enhances the inhibitory effects of GABA. This leads to an increase in chloride ion influx into the neuron, resulting in hyperpolarization and inhibition of neuronal firing. The binding of N-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxamide to the GABA-A receptor is selective, as it does not bind to other receptors, such as the GABA-B receptor.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxamide has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been found to enhance the effects of other drugs that act on the GABA-A receptor, such as benzodiazepines and barbiturates. In addition, N-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxamide has been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments. It is a selective and potent modulator of the GABA-A receptor, which makes it useful in studies investigating the role of this receptor in various physiological and pathophysiological conditions. N-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxamide is also relatively easy to synthesize, and its effects can be easily measured using electrophysiological and behavioral assays.
However, there are also some limitations to the use of N-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxamide in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vivo. In addition, N-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxamide has been shown to have some toxic effects at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxamide. One area of interest is the development of new analogs of N-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxamide that have improved pharmacological properties, such as longer half-lives and reduced toxicity. Another area of interest is the investigation of the role of the GABA-A receptor in various neurological and psychiatric disorders, such as anxiety, depression, and schizophrenia. Finally, there is also potential for the use of N-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxamide in the development of new drugs for the treatment of these disorders.
Métodos De Síntesis
N-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxamide can be synthesized using various methods, including the reaction of 2,4-dimethylphenyl hydrazine with 3-methyl-1H-pyrazole-5-carboxylic acid and acetic anhydride in the presence of a catalyst. Another method involves the reaction of 2,4-dimethylphenyl hydrazine with 3-methyl-1H-pyrazole-5-carboxylic acid methyl ester in the presence of a base. The yield of N-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxamide using these methods ranges from 60% to 80%.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxamide has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. N-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxamide has also been found to have anxiolytic and anticonvulsant effects in animal models. In addition, N-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxamide has been used in studies investigating the role of the GABA-A receptor in alcohol addiction and withdrawal.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-8-4-5-11(9(2)6-8)14-13(17)12-7-10(3)15-16-12/h4-7H,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPOASPORIUJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NNC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-5-methyl-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorophenyl)methoxy]benzamide](/img/structure/B7478204.png)
![[2-(6-Amino-1-benzyl-3-methyl-2,4-dioxopyrimidin-5-yl)-2-oxoethyl] 4-(carbamoylamino)benzoate](/img/structure/B7478209.png)
![4-[(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzonitrile](/img/structure/B7478210.png)
![1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-[2-(diethylamino)ethyl]piperidine-4-carboxamide](/img/structure/B7478217.png)
![[5-(Benzenesulfonylmethyl)furan-2-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B7478225.png)
methanone](/img/structure/B7478263.png)





![2-[(4-benzhydrylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B7478316.png)

![N-cyclopropyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B7478328.png)